molecular formula C13H23NO4 B12977267 2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid

2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid

Cat. No.: B12977267
M. Wt: 257.33 g/mol
InChI Key: NSZMAEOVKZKSGA-RGURZIINSA-N
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Description

2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amine functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection at a later stage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid involves the selective protection and deprotection of the amine group. The Boc group can be removed under acidic conditions, revealing the free amine for further chemical transformations. This selective deprotection allows for precise control over the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-piperidine: Similar in structure but lacks the acetic acid moiety.

    N-Boc-2-methylpiperidine: Similar but without the acetic acid group.

    N-Boc-4-piperidone: Contains a ketone group instead of the acetic acid.

Uniqueness

2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid is unique due to the presence of both the Boc-protected amine and the acetic acid group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of peptides and other biologically active molecules .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

2-[(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H23NO4/c1-9-7-10(8-11(15)16)5-6-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10?/m0/s1

InChI Key

NSZMAEOVKZKSGA-RGURZIINSA-N

Isomeric SMILES

C[C@H]1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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